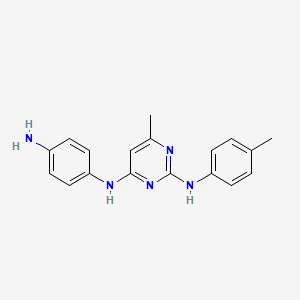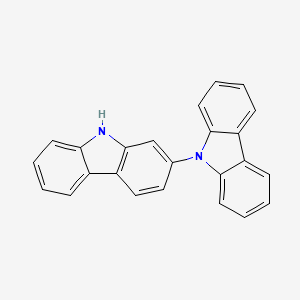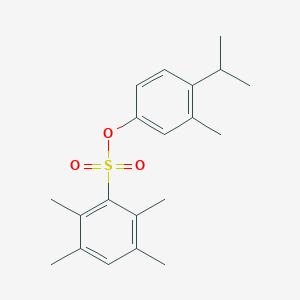
N4-(4-aminophenyl)-6-methyl-N2-(p-tolyl)pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-(4-aminophenyl)-6-methyl-N2-(p-tolyl)pyrimidine-2,4-diamine is a complex organic compound characterized by its pyrimidine core structure with substituents at the 4- and 6-positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N4-(4-aminophenyl)-6-methyl-N2-(p-tolyl)pyrimidine-2,4-diamine typically involves a multi-step reaction process. One common method includes the reaction of 4-aminophenylamine with 6-methylpyrimidine-2,4-diamine in the presence of a suitable catalyst under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise control over reaction parameters to ensure high yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides.
Major Products Formed:
Oxidation: Formation of corresponding nitro compounds.
Reduction: Production of amines or amides.
Substitution: Generation of various substituted pyrimidines.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N4-(4-aminophenyl)-6-methyl-N2-(p-tolyl)pyrimidine-2,4-diamine exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
N4-(4-aminophenyl)-N2-(p-tolyl)pyrimidine-2,4-diamine: Similar structure but without the methyl group at the 6-position.
N4-(4-aminophenyl)-6-methyl-N2-(p-tolyl)pyrimidine-2,4-diamine: Similar structure but with different substituents at the 4- and 6-positions.
Uniqueness: The presence of the methyl group at the 6-position in this compound provides unique chemical properties and reactivity compared to its analogs, making it a valuable compound in various applications.
Properties
IUPAC Name |
4-N-(4-aminophenyl)-6-methyl-2-N-(4-methylphenyl)pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5/c1-12-3-7-16(8-4-12)22-18-20-13(2)11-17(23-18)21-15-9-5-14(19)6-10-15/h3-11H,19H2,1-2H3,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGROHGIPZFUGQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=CC(=N2)NC3=CC=C(C=C3)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-Methoxy-6-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2896653.png)
![methyl (2E)-3-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]acrylate](/img/structure/B2896654.png)
![4-(dimethylsulfamoyl)-N-(2-{5-[(naphthalen-1-yl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide](/img/structure/B2896657.png)

![(2E)-5-benzyl-2-{(2E)-[4-(propan-2-yl)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B2896661.png)
![1-benzoyl-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2896662.png)
![5-(4-(dimethylamino)phenyl)-8,8-dimethyl-2-(methylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2896665.png)

![7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2896667.png)
![[2-Fluoro-3-(hydroxymethyl)phenyl]methanol](/img/structure/B2896670.png)
![1-[2-(Thiophen-2-yl)ethyl]imidazolidine-2,4,5-trione](/img/structure/B2896671.png)
![1-(4-Methoxyphenethyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2896672.png)
![N-cyclopentyl-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2896673.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2896675.png)
